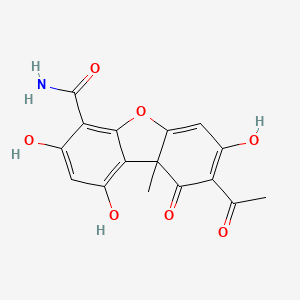
1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)- is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties, which make them useful in a variety of applications, including detergents, disinfectants, and fabric softeners. This particular compound is characterized by its long alkyl chains and the presence of a trimethylammonium group, which imparts its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)- typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction can be carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:
Starting Materials: A tertiary amine (e.g., N,N,N-trimethylamine) and an alkyl halide (e.g., 1-bromoheptadecane).
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C) to facilitate the quaternization process.
Product Isolation: The product is usually isolated by precipitation or extraction, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters (e.g., temperature, pressure, and reactant concentrations) is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are often carried out in anhydrous solvents to prevent side reactions.
Substitution: Nucleophiles such as hydroxide ions, halide ions, or amines can be used in substitution reactions. These reactions are typically carried out in polar solvents such as water or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in the formation of new quaternary ammonium compounds with different substituents.
Applications De Recherche Scientifique
1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a surfactant in various chemical reactions and processes, including emulsification, solubilization, and phase transfer catalysis.
Biology: In biological research, the compound is used as a disinfectant and antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: In industrial applications, the compound is used in the formulation of detergents, fabric softeners, and personal care products due to its surfactant properties.
Mécanisme D'action
The mechanism of action of 1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)- involves its interaction with cell membranes. The compound’s long alkyl chains can insert into lipid bilayers, disrupting the membrane structure and leading to cell lysis. The trimethylammonium group enhances the compound’s ability to interact with negatively charged components of the cell membrane, further contributing to its antimicrobial activity.
Comparaison Avec Des Composés Similaires
1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)- can be compared with other quaternary ammonium compounds, such as:
Cetyltrimethylammonium Bromide (CTAB): Similar to 1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)-, CTAB is a surfactant with antimicrobial properties. CTAB has a shorter alkyl chain, which may affect its solubility and interaction with cell membranes.
Benzalkonium Chloride: Another quaternary ammonium compound with strong antimicrobial properties. Benzalkonium chloride has a benzyl group, which imparts different chemical properties compared to the long alkyl chains of 1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)-.
Dodecyltrimethylammonium Chloride: This compound has a shorter alkyl chain compared to 1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)-, which may influence its surfactant properties and applications.
The uniqueness of 1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)- lies in its specific alkyl chain length and the presence of the trimethylammonium group, which together contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
185810-19-9 |
|---|---|
Formule moléculaire |
C34H68NO2+ |
Poids moléculaire |
522.9 g/mol |
Nom IUPAC |
trimethyl-(4-oxo-2-tetradecanoylheptadecyl)azanium |
InChI |
InChI=1S/C34H68NO2/c1-6-8-10-12-14-16-18-20-22-24-26-28-33(36)30-32(31-35(3,4)5)34(37)29-27-25-23-21-19-17-15-13-11-9-7-2/h32H,6-31H2,1-5H3/q+1 |
Clé InChI |
NCZWQVUOHVLIJK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)CC(C[N+](C)(C)C)C(=O)CCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(8S,9R,10R,11S,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-10,13-dimethyl-17-prop-1-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B11930016.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B11930017.png)



![[(1S,2S,5R,7R,8S,10S,11R,13S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate](/img/structure/B11930044.png)



![1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol;2,2,2-trifluoroacetic acid](/img/structure/B11930064.png)

